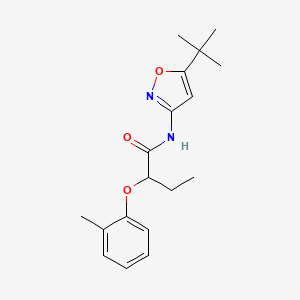![molecular formula C24H30F2S B5143585 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl, also known as DFM-PCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFM-PCB belongs to the family of polychlorinated biphenyls (PCBs), which are a group of synthetic organic chemicals that have been widely used in industry and commerce.
Wirkmechanismus
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to interact with the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl binds to AhR and activates its signaling pathway, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. In vitro and in vivo studies have demonstrated that 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl. One potential area of focus is the development of new materials for optoelectronics and liquid crystals using 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a building block. Another area of interest is the investigation of 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl's effects on cellular function and gene expression.
Synthesemethoden
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl can be synthesized by reacting 4-pentylcyclohexylmagnesium bromide with 4-bromobiphenyl in the presence of copper(I) iodide and difluoromethyl sulfide. The reaction yields 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been studied for its potential applications in various fields, including optoelectronics, liquid crystals, and biomedical research. In optoelectronics, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In liquid crystals, 4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl has been used as a mesogen to create new materials with improved properties.
Eigenschaften
IUPAC Name |
1-(difluoromethylsulfanyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYBBZUENVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Difluoromethyl)sulfanyl]-4'-(4-pentylcyclohexyl)biphenyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)